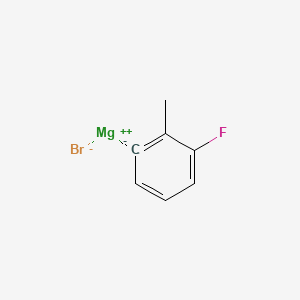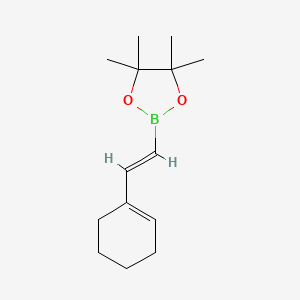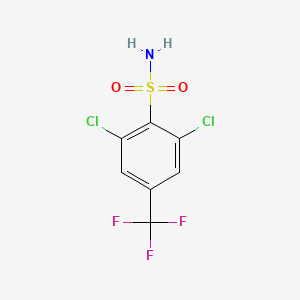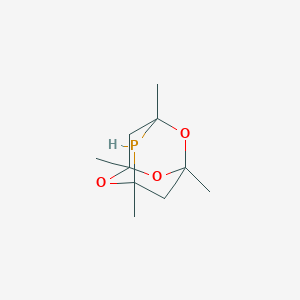
Magnesium, bromo(3-fluoro-2-methylphenyl)-
Vue d'ensemble
Description
“Magnesium, bromo(3-fluoro-2-methylphenyl)-” is a chemical compound with the molecular formula C7H6BrFMg . It is also known as “3-Fluoro-2-Methylphenylmagnesium Bromide” and is widely used in the synthesis of organic compounds. This compound is highly reactive.
Molecular Structure Analysis
The molecular structure of “Magnesium, bromo(3-fluoro-2-methylphenyl)-” consists of a magnesium atom bonded to a bromine atom, a fluoro group, and a 2-methylphenyl group . The average mass of the molecule is 213.330 Da and the monoisotopic mass is 211.948730 Da .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound plays a significant role in the Suzuki–Miyaura (SM) cross-coupling, which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters. This process is a radical approach that has been utilized in the formal anti-Markovnikov hydromethylation of alkenes . This method allows for the transformation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Organic Synthesis
“Magnesium, bromo(3-fluoro-2-methylphenyl)-” is an important raw material and intermediate used in organic synthesis . It can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmaceuticals
This compound is used in the pharmaceutical industry for the development of new drugs and medical treatments . Its stability and reactivity make it a valuable building block in the synthesis of complex molecules.
Agrochemicals
In the field of agrochemicals, “Magnesium, bromo(3-fluoro-2-methylphenyl)-” is used as an intermediate in the synthesis of various pesticides and fertilizers . Its unique chemical properties allow it to be used in the creation of compounds that are effective in pest and disease control.
Dyestuffs
The compound is also used in the production of dyestuffs . Its chemical structure can be utilized to create dyes with specific colors and properties.
Safety and Hazards
The safety information available indicates that “Magnesium, bromo(3-fluoro-2-methylphenyl)-” is potentially dangerous. It has hazard statements H225, H302, H314, H319, H335, H351 and precautionary statements P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .
Mécanisme D'action
Target of Action
The primary targets of Magnesium, bromo(3-fluoro-2-methylphenyl)-, also known as MFCD01311483, are currently unknown. This compound is a Grignard reagent, which are typically used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
As a Grignard reagent, MFCD01311483 can participate in Grignard reactions, where it acts as a nucleophile attacking electrophilic carbon atoms present in other molecules . This results in the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds from simpler precursors .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, and ketones .
Pharmacokinetics
As a Grignard reagent, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of MFCD01311483’s action would largely depend on the specific context of its use. In general, the formation of carbon-carbon bonds could lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of MFCD01311483 are highly dependent on the environmental conditions. Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for their preparation and use . The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its effectiveness .
Propriétés
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-3-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWPBZMRGJPEBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC=C1F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(3-fluoro-2-methylphenyl)- | |
CAS RN |
263355-05-1 | |
| Record name | 3-Fluoro-2-methylphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide](/img/structure/B3336353.png)
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate](/img/structure/B3336359.png)











![3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3336458.png)